
Diethyl malonate-1,2-13C2
Overview
Description
Diethyl malonate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of diethyl malonate, which is the diethyl ester of malonic acid. It is commonly used in organic synthesis, particularly in the preparation of substituted acetic acids and other complex molecules due to its reactive methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl malonate-1,2-13C2 can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The isotopic labeling is achieved by using carbon-13 enriched reagents. The general reaction involves:
- Reacting malonic acid with ethanol in the presence of sulfuric acid as a catalyst.
- The reaction mixture is heated under reflux until the esterification is complete.
- The product is then purified by distillation.
Industrial Production Methods: In industrial settings, diethyl malonate is typically produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by esterification with ethanol. The isotopic labeling can be incorporated by using carbon-13 enriched sodium cyanide or chloroacetic acid.
Types of Reactions:
Alkylation: this compound undergoes alkylation reactions where the methylene group is deprotonated by a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion can then react with alkyl halides to form substituted malonates.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid derivatives.
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, tetrahydrofuran.
Catalysts: Sulfuric acid, piperidine.
Major Products:
- Substituted malonates, acetic acid derivatives, α,β-unsaturated carbonyl compounds.
Scientific Research Applications
Organic Synthesis
Diethyl malonate-1,2-13C2 is extensively used as a precursor in the synthesis of complex organic molecules. Its reactive methylene group enables various reactions, including alkylation and condensation reactions.
Key Reactions:
- Alkylation : The compound can be deprotonated to form an enolate ion, which can then react with alkyl halides.
- Knoevenagel Condensation : It can react with aldehydes or ketones to produce α,β-unsaturated carbonyl compounds.
Metabolic Studies
In biological research, this compound is employed to track the incorporation and transformation of carbon atoms in metabolic pathways.
Applications in Metabolism:
- Fatty Acid Synthesis : Used to trace the conversion into malonyl-CoA, demonstrating its role in mitochondrial fatty acid synthesis.
- Metabolic Flux Analysis : Helps elucidate complex biochemical reactions by tracing labeled carbon atoms through various pathways.
Pharmaceutical Development
The compound plays a significant role in drug synthesis where isotopic labeling is crucial for tracing and imaging studies.
Notable Uses:
- Drug Imaging : Facilitates the development of pharmaceuticals that require precise isotopic labeling for tracking during clinical studies.
Material Science
This compound is used as a probe molecule in solid-state NMR spectroscopy to study the structure and dynamics of complex materials.
Data Table: Comparison with Related Compounds
Compound | Structure | Use Cases |
---|---|---|
Diethyl Malonate | CHO | General organic synthesis |
Dimethyl Malonate | CHO | Similar applications but different reactivity |
Malonic Acid | CHO | Precursor in fatty acid biosynthesis |
This compound | CHO | Metabolic tracing and drug synthesis |
Case Study 1: Metabolic Pathway Analysis
A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic fluxes and energy production processes.
Case Study 2: Pharmaceutical Development
In drug development, this compound has been used to synthesize various pharmaceuticals where tracking the fate of carbon atoms is crucial. For instance, it facilitated the development of drugs requiring precise labeling for imaging studies in clinical settings.
Safety and Toxicity
Research indicates that diethyl malonate exhibits low toxicity levels:
- Non-Mutagenic : Did not induce mutations in bacterial strains.
- Clastogenic Activity : Found non-clastogenic at tested concentrations.
Mechanism of Action
The mechanism of action of diethyl malonate-1,2-13C2 in chemical reactions involves the formation of an enolate ion upon deprotonation of the methylene group. This enolate ion is highly nucleophilic and can undergo various nucleophilic substitution and addition reactions. The isotopic labeling allows for the tracking of these reactions and the study of reaction mechanisms in detail.
Comparison with Similar Compounds
Diethyl malonate: The non-labeled version of the compound, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, used in similar reactions but with different physical properties due to the methyl ester groups.
Malonic acid: The parent dicarboxylic acid, used in the synthesis of its esters and other derivatives.
Uniqueness: Diethyl malonate-1,2-13C2 is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and tracing of carbon atoms are required. This labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Biological Activity
Diethyl malonate-1,2-13C2 is a carbon-13 labeled derivative of diethyl malonate, widely utilized in organic synthesis and biological research due to its unique isotopic properties. This compound serves as a valuable tool for tracing metabolic pathways and understanding biochemical processes.
Overview of this compound
This compound (CAS Number: 53051-82-4) is characterized by the presence of two carbon-13 isotopes at positions 1 and 2 of the malonate structure. The compound is primarily used in metabolic studies and organic synthesis, where its isotopic labeling allows researchers to trace carbon atom incorporation and transformation in biological systems .
Synthesis Methods:
this compound can be synthesized through:
- Esterification: Reacting malonic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid), using carbon-13 enriched reagents.
- Industrial Production: Utilizing sodium salts of chloroacetic acid and sodium cyanide followed by esterification with ethanol, incorporating carbon-13 isotopes during the reaction.
Chemical Structure:
The linear formula for this compound is , with the molecular structure allowing for nucleophilic reactions due to the reactive methylene group adjacent to the ester functionalities.
Metabolic Tracing
This compound is extensively employed in metabolic studies to:
- Track Carbon Incorporation: Researchers utilize this compound to monitor how carbon atoms are integrated into various metabolic pathways within organisms.
- Investigate Reaction Mechanisms: By tracing the labeled carbon atoms, scientists can elucidate complex biochemical reactions and pathways.
Case Studies
-
Metabolic Pathway Analysis:
A study utilized this compound to investigate fatty acid synthesis in mammals. The labeled compound was administered to track its conversion into malonyl-CoA, demonstrating its role as a precursor in mitochondrial fatty acid synthesis. This research highlighted how isotopic labeling can provide insights into metabolic fluxes and energy production processes . -
Pharmaceutical Development:
In drug development, this compound has been used to synthesize various pharmaceuticals where tracking the fate of carbon atoms is crucial. For instance, it has facilitated the development of drugs that require precise labeling for imaging studies in clinical settings .
Safety and Toxicity
Research indicates that diethyl malonate exhibits low toxicity levels. In Ames tests conducted to assess mutagenicity:
- Non-Mutagenic: Diethyl malonate did not induce mutations in bacterial strains either with or without metabolic activation.
- Clastogenic Activity: It was also evaluated for clastogenic potential using human lymphocytes and was found non-clastogenic at tested concentrations .
Comparison with Related Compounds
Compound | Structure | Use Cases |
---|---|---|
Diethyl Malonate | General organic synthesis | |
Dimethyl Malonate | Similar applications but different reactivity | |
Malonic Acid | Precursor in fatty acid biosynthesis | |
This compound | Metabolic tracing and drug synthesis |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Diethyl Malonate-1,2-¹³C₂, and how does isotopic labeling impact reaction efficiency?
Diethyl malonate-1,2-¹³C₂ is synthesized via isotopic incorporation at the α-carbon positions (C1 and C2) using ¹³C-enriched precursors like ¹³CO₂ or ¹³CH₃I. A common method involves the condensation of ¹³C-labeled ethyl chloroacetate with potassium cyanide, followed by hydrolysis and esterification. Isotopic labeling introduces challenges such as reduced reaction yields (due to kinetic isotope effects) and necessitates rigorous purification (e.g., fractional distillation or preparative HPLC) to achieve ≥99% isotopic purity . Analytical validation via ¹³C NMR (δ ~170 ppm for labeled carbonyl carbons) and mass spectrometry (m/z shifts corresponding to ¹³C incorporation) is critical .
Q. How do the physical-chemical properties of Diethyl Malonate-1,2-¹³C₂ differ from its non-labeled counterpart, and how should these be accounted for in experimental design?
The isotopic labeling does not significantly alter bulk properties (e.g., boiling point: ~199°C, density: ~1.05 g/cm³) but subtly affects vibrational modes (e.g., IR spectra) and NMR splitting patterns. Researchers must calibrate spectroscopic tools for ¹³C-specific signal detection and adjust solvent deuteration protocols to avoid interference. For instance, in kinetic studies, deuterated solvents like CDCl₃ may require longer relaxation delays due to ¹³C-²H coupling .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the alkylation of Diethyl Malonate-1,2-¹³C₂ enolates, and how do isotopic labels influence regioselectivity?
The alkylation of ¹³C-labeled diethyl malonate enolates reveals kinetic isotope effects (KIEs) that alter reaction pathways. For example, ¹³C labeling at C1 and C2 increases the acidity of α-hydrogens (pKa ~13), accelerating enolate formation but potentially reducing nucleophilic attack rates due to heavier isotope mass. Isotopic tracing via ¹³C NMR can map regioselectivity in cross-aldol reactions, showing preferential attack at the unlabeled C3 position in mixed-label systems . Advanced studies combine DFT calculations (e.g., B3LYP/6-31G*) with isotopic data to model transition states and optimize base-solvent systems (e.g., LDA/THF vs. NaH/DMF) .
Q. How can isotopic labeling resolve contradictions in decarboxylation pathways of β-ketoesters derived from Diethyl Malonate-1,2-¹³C₂?
Conflicting reports on decarboxylation mechanisms (concerted vs. stepwise) can be resolved using ¹³C-labeled substrates. For example, ¹³C-labeled β-ketoesters (synthesized from Diethyl Malonate-1,2-¹³C₂) enable tracking of CO₂ release via isotopic mass spectrometry. A stepwise mechanism shows ¹³C enrichment in residual carboxylate intermediates, while a concerted pathway distributes isotopes uniformly in CO₂. Recent studies using time-resolved FTIR and ¹³C labeling confirm a stepwise pathway under acidic conditions (ΔG‡ ~25 kcal/mol) .
Q. What methodologies are recommended for analyzing environmental fate and degradation products of Diethyl Malonate-1,2-¹³C₂ in ecological studies?
Environmental persistence studies require LC-MS/MS with isotopic resolution to distinguish degradation products (e.g., malonic acid-¹³C₂ or ethyl ¹³C-acetate). Aerobic biodegradation assays (OECD 301F) using ¹³C-labeled substrates show ~70% mineralization within 28 days, with ¹³CO₂ detection via isotope-ratio MS. Hydrolysis pathways (pH-dependent) are monitored using ¹H-¹³C HSQC NMR to track ester cleavage and intermediate formation .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist on the acute toxicity of diethyl malonate derivatives, and how can isotopic labeling clarify these discrepancies?
Discrepancies in toxicity data (e.g., LD₅₀ ranges from 1,200–2,500 mg/kg in rodents) arise from impurities in non-labeled batches (e.g., residual cyanide from synthesis). Isotopically pure Diethyl Malonate-1,2-¹³C₂ eliminates confounding variables, enabling precise toxicokinetic studies. For example, ¹³C tracing in metabolite profiling (via HRMAS NMR) identifies malonyl-CoA adducts as primary hepatotoxic species, resolving earlier contradictions about nephrotoxicity .
Q. Methodological Best Practices
- Synthesis: Use Schlenk-line techniques to prevent isotopic dilution from atmospheric CO₂.
- Characterization: Pair ¹³C NMR (Bruker Avance 500 MHz) with high-resolution mass spectrometry (ESI-TOF) for isotopic purity validation.
- Environmental Studies: Employ closed-system respirometry for ¹³CO₂ quantification to avoid cross-contamination .
Properties
IUPAC Name |
diethyl (1,2-13C2)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2][13C](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745831 | |
Record name | Diethyl (1,2-~13~C_2_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53051-82-4 | |
Record name | Diethyl (1,2-~13~C_2_)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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